An In-depth Technical Guide to Methyl 5-acetylthiophene-3-carboxylate (CAS 88770-21-2)
An In-depth Technical Guide to Methyl 5-acetylthiophene-3-carboxylate (CAS 88770-21-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-acetylthiophene-3-carboxylate, a substituted thiophene derivative, represents a key building block in the synthesis of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, and reactivity profile. With the thiophene moiety being a "privileged pharmacophore" in medicinal chemistry, this document aims to equip researchers with the foundational knowledge necessary for its effective utilization in drug discovery and organic synthesis.[1][2]
Molecular Structure and Physicochemical Properties
Methyl 5-acetylthiophene-3-carboxylate possesses a thiophene ring substituted with an acetyl group at the 5-position and a methyl carboxylate group at the 3-position. This substitution pattern dictates its reactivity and physical characteristics.
Table 1: Physicochemical Properties of Methyl 5-acetylthiophene-3-carboxylate
| Property | Value | Source |
| CAS Number | 88770-21-2 | |
| Molecular Formula | C₈H₈O₃S | [3][4] |
| Molecular Weight | 184.21 g/mol | |
| IUPAC Name | methyl 5-acetylthiophene-3-carboxylate | |
| Appearance | Off-white to pale yellow solid (Predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | General knowledge |
The presence of both an electron-withdrawing acetyl group and a methyl ester group influences the electron distribution within the aromatic thiophene ring, impacting its reactivity in electrophilic and nucleophilic substitution reactions.[1]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring and the methyl protons of the acetyl and ester groups.
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Thiophene Ring Protons: Two doublets are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 2-position and the proton at the 4-position will show coupling to each other. Their precise chemical shifts will be influenced by the electronic effects of the adjacent substituents.
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Acetyl Methyl Protons: A sharp singlet is expected around δ 2.5 ppm, characteristic of a methyl group attached to a carbonyl.
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Ester Methyl Protons: Another sharp singlet is predicted around δ 3.9 ppm, typical for a methyl ester.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
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Carbonyl Carbons: Two signals are expected in the downfield region: one for the ester carbonyl (around δ 160-165 ppm) and one for the ketone carbonyl (around δ 190-195 ppm).
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Thiophene Ring Carbons: Four distinct signals are anticipated for the carbons of the thiophene ring. The carbons bearing substituents (C3 and C5) will have different chemical shifts compared to the unsubstituted carbons (C2 and C4).
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Methyl Carbons: Signals for the acetyl methyl carbon (around δ 25-30 ppm) and the ester methyl carbon (around δ 50-55 ppm) are expected.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of Methyl 5-acetylthiophene-3-carboxylate can be envisioned through several established methods for the functionalization of thiophene rings. A plausible synthetic route involves the Friedel-Crafts acylation of a suitable thiophene precursor.
Diagram 1: Proposed Retrosynthetic Analysis
Caption: Retrosynthetic approach for the target molecule.
Experimental Protocol: Friedel-Crafts Acylation (General Procedure)
This protocol is a generalized representation and would require optimization for this specific substrate.
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Reaction Setup: To a solution of methyl thiophene-3-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) at 0 °C under an inert atmosphere.
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Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Reactivity Profile
The reactivity of Methyl 5-acetylthiophene-3-carboxylate is governed by the interplay of the functional groups on the thiophene ring.
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Electrophilic Aromatic Substitution: The acetyl and methyl carboxylate groups are deactivating and meta-directing in typical electrophilic aromatic substitutions. However, in the context of the thiophene ring, which is inherently electron-rich, the precise outcome of further substitution would depend on the reaction conditions and the nature of the electrophile.[1]
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Reactions of the Acetyl Group: The acetyl group can undergo various transformations common to ketones, such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and condensation reactions at the alpha-carbon.
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Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives like amides or acid chlorides. It can also be reduced to a primary alcohol.
Diagram 2: Potential Reaction Pathways
Caption: Potential transformations of the functional groups.
Applications in Drug Discovery and Organic Synthesis
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The structural motif of Methyl 5-acetylthiophene-3-carboxylate provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.
The two distinct carbonyl functionalities at positions 3 and 5 allow for selective chemical modifications, enabling the generation of diverse libraries of compounds for high-throughput screening. For instance, the carboxylic acid derivative can be coupled with various amines to form a series of amides, while the ketone can be used as a handle for further heterocycle formation or linker attachment.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Methyl 5-acetylthiophene-3-carboxylate.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[5][6]
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Storage: Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.[5]
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Disposal: Dispose of in accordance with local, state, and federal regulations.[5]
Conclusion
Methyl 5-acetylthiophene-3-carboxylate is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for this specific isomer is not widely available, this guide provides a comprehensive overview based on its chemical structure and the known properties of related thiophene derivatives. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in the development of novel therapeutics and functional materials.
References
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MDPI. Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Available from: [Link]
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